Mandyphos SL-M009-2
Description
Significance of Chiral Phosphine (B1218219) Ligands in Enantioselective Organic Synthesis
Chiral phosphine ligands are cornerstone components in transition-metal-catalyzed asymmetric reactions tcichemicals.comjst.go.jpnih.govacs.orgresearchgate.netresearchgate.net. Their ability to strongly coordinate to transition metals, such as rhodium, palladium, and nickel, allows them to create a well-defined chiral environment around the metal center. This asymmetric pocket dictates the stereochemical outcome of the reaction by influencing the binding orientation of the substrate and the transition state geometry tcichemicals.comjst.go.jp. The design and synthesis of novel chiral phosphine ligands remain a vibrant area of research, driven by the continuous demand for more efficient, selective, and versatile catalytic systems capable of producing optically active compounds with high enantiomeric excess (ee) and yield tcichemicals.comjst.go.jpscbt.com. Chiral phosphine ligands are broadly categorized into two main types: those with chirality in the ligand backbone (e.g., BINAP, DuPHOS, JosiPhos) and those with chirality directly on the phosphorus atom (P-chirogenic ligands, e.g., DIPAMP) tcichemicals.comjst.go.jpacs.org.
Overview of Ferrocene-Based Chiral Ligand Scaffolds
Ferrocene (B1249389), an organometallic compound featuring an iron atom sandwiched between two cyclopentadienyl (B1206354) rings, serves as an exceptionally robust and versatile scaffold for chiral ligand design wikipedia.orgwiley-vch.de. Its inherent stability, resistance to oxidation, and unique structural features, including planar chirality, make it an ideal platform for creating highly effective chiral ligands wikipedia.orgwiley-vch.deillinois.eduacs.orgresearchgate.netnih.gov. Planar chirality in ferrocene derivatives arises from the asymmetric substitution of the cyclopentadienyl rings and is a stable form of chirality that does not readily racemize wikipedia.orgillinois.eduresearchgate.net. The ease of functionalization at various positions on the ferrocene core allows for the systematic tuning of steric and electronic properties of the resulting ligands. Consequently, ferrocene-based chiral ligands, such as JosiPhos, Taniaphos, and the Mandyphos family, have achieved widespread use in asymmetric catalysis, with some finding application in industrial processes wikipedia.orgacs.orgchimia.chtaylorfrancis.comsioc-journal.cnresearchgate.net.
Historical Development and Evolution of the Mandyphos Ligand Class
The Mandyphos family of ligands emerged as a significant development in ferrocene-based chiral phosphine ligands, gaining prominence from the 1990s onwards researchgate.net. Developed and commercialized by Solvias AG, Mandyphos ligands share structural similarities and modularity with other well-established ferrocene ligand classes like JosiPhos and Taniaphos, often exhibiting complementary catalytic performance researchgate.netethz.ch. The development strategy for Mandyphos ligands has focused on systematically modifying the substituents on the phosphorus atoms and the ferrocene backbone to fine-tune their steric and electronic profiles researchgate.netrsc.org. This modular approach has led to the creation of a diverse library of ligands, enabling chemists to select the optimal ligand for specific catalytic challenges.
Research Rationale and Focus on Mandyphos SL-M009-2 for Advanced Stereochemical Control
This compound is a highly specialized chiral diphosphine ligand belonging to this esteemed class scbt.com. Its chemical identity is precisely defined as (αS,αS)-1,1'-Bis[α-(dimethylamino)benzyl]-(R,R)-2,2'-Bis[di(3,5-xylyl)phosphino]ferrocene (CAS: 847997-73-3) scbt.comchemicalbook.com. This structure features a robust ferrocene backbone, imparting planar chirality, along with strategically positioned di(3,5-xylyl)phosphino groups and α-(dimethylamino)benzyl substituents. These features endow this compound with exceptional coordination properties, enabling the formation of stable metal-ligand complexes scbt.com.
The research rationale behind the development and application of ligands like this compound centers on achieving superior stereochemical control in catalytic reactions. Its unique steric and electronic characteristics facilitate selective binding to metal centers, thereby modulating reaction pathways and kinetics scbt.com. This precise control is crucial for enhancing enantioselectivity and catalytic efficiency. Mandyphos ligands, in general, are known for their ability to stabilize low oxidation states of transition metals, which can significantly boost catalytic activity scbt.com.
While specific detailed research findings for this compound are often proprietary or published in specialized literature, the Mandyphos class, in general, has demonstrated remarkable efficacy in various asymmetric transformations. These include, but are not limited to, rhodium-catalyzed asymmetric hydrogenation of a wide range of substrates such as α-acetamidoacrylates, enamides, acrylic acid derivatives, itaconates, β-ketoesters, and 1,3-diketones, often achieving high to excellent enantioselectivities chemicalbook.com. Furthermore, Mandyphos ligands have been successfully employed in nickel-catalyzed reactions, such as the enantioselective α-spirocyclization of lactones, where related ligands like SL-M009-1 have shown impressive performance, achieving up to 94% ee researchgate.netacs.org.
Table 1: Representative Applications of Mandyphos Ligands in Asymmetric Catalysis
| Reaction Type | Metal Catalyst | Example Ligand (Mandyphos Class) | Substrate Class | Typical Performance (ee / Yield) | Citation(s) for General Class/Example |
| Rh-catalyzed Asymmetric Hydrogenation | Rh | Mandyphos (general) | α-acetamidoacrylates, enamides, acrylic acid derivatives, itaconates, β-ketoesters | High to excellent | chemicalbook.com |
| Ni-catalyzed α-Spirocyclization of Lactones | Ni | SL-M009-1 | Lactones | Up to 94% ee / 85% yield | researchgate.net, acs.org |
| Ni-catalyzed C-acylation of Lactams (related reaction) | Ni | SL-M004-1 | Lactams | Up to 94% ee | acs.org |
Note: Specific performance data for SL-M009-2 itself is not detailed in the provided snippets. The data presented for SL-M009-1 and SL-M004-1 serves to illustrate the general efficacy of the Mandyphos ligand family in asymmetric catalysis.
Compound List
this compound
Chiral phosphine ligands
Ferrocene-based chiral ligands
DIOP
CHIRAPHOS
BINAP
DuPHOS
JosiPhos
SEGPHOS
DIPAMP
ppfa
trap
Twinphos
Taniaphos
SL-M009-1
SL-M004-1
Properties
InChI |
InChI=1S/2C30H33NP.Fe/c2*1-21-15-22(2)18-26(17-21)32(27-19-23(3)16-24(4)20-27)29-14-10-13-28(29)30(31(5)6)25-11-8-7-9-12-25;/h2*7-20,30H,1-6H3;/t2*30-;/m00./s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUERARBCLXUXCP-RELFUISISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H66FeN2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Elucidation Pertaining to Mandyphos Sl M009 2
General Synthetic Routes for Chiral Ferrocene-Phosphine Ligands
The synthesis of chiral ferrocene-phosphine ligands is a complex endeavor, often requiring multi-step sequences that meticulously control stereochemistry at various points. A foundational approach involves the functionalization of ferrocene (B1249389) derivatives, typically through directed ortho-lithiation followed by reaction with phosphine (B1218219) precursors. For instance, strategies often begin with enantiopure ferrocene precursors, such as those derived from Ugi's amine, which can undergo diastereoselective lithiation. Subsequent reaction with diaryl or dialkyl phosphine dichlorides, or related electrophiles, allows for the introduction of the phosphine moiety google.comnih.gov.
Another significant route involves the synthesis of ligands that possess both planar chirality (originating from the substituted ferrocene backbone) and central chirality, often at a carbon atom adjacent to the ferrocene or on the phosphine substituent itself nih.govrsc.org. Modular synthetic approaches are highly valued, as they allow for the systematic variation of substituents on both the ferrocene core and the phosphine groups, thereby enabling fine-tuning of electronic and steric properties nih.govrsc.orgmdpi.com. For example, strategies can involve the functionalization of pre-formed chiral ferrocenes or the asymmetric synthesis of the ferrocene framework itself, such as through transition-metal-catalyzed enantioselective C–H activation rsc.orgchinesechemsoc.org. Some methods utilize vinyl ferrocene as a starting material, which is then reacted with dialkylphosphines under chiral catalysis, followed by further functionalization to yield the desired phosphine ligands google.com. The development of efficient and stereoselective synthetic pathways remains a key area of research, aiming for simpler procedures and higher yields google.comrsc.org.
Specific Strategies for Enantioselective Synthesis of Mandyphos SL-M009-2 Congeners
While specific, detailed synthetic protocols for this compound are not extensively detailed in the provided literature snippets, its structure implies a sophisticated synthesis involving the precise control of multiple stereocenters. Mandyphos ligands, in general, are synthesized through routes that establish both planar chirality on the ferrocene scaffold and chirality at the phosphorus atom or associated carbon centers scbt.com. For example, a related congener, Mandyphos SL-M009-1, has been described as having specific stereochemistry at the ferrocene backbone and on its phosphine substituents, suggesting a synthesis that builds these features sequentially google.comgoogleapis.com.
General strategies for creating such complex chiral ferrocene phosphines include:
Diastereoselective Lithiation and Phosphination: Starting with an enantiomerically pure ferrocene derivative containing a directing group, lithiation at a specific position on the ferrocene ring can be achieved. This lithiated intermediate is then reacted with a phosphine halide (e.g., R2PCl) to install the phosphine moiety. The stereochemistry of the starting material dictates the resulting planar chirality, while the phosphination step can introduce or preserve central chirality at the phosphorus atom google.comnih.gov.
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to the ferrocene backbone can guide the stereoselective introduction of phosphine groups or other substituents nih.gov.
Modular Assembly: Syntheses often involve coupling pre-functionalized chiral ferrocene fragments with phosphine-containing units, allowing for flexibility in ligand design nih.govrsc.org.
The synthesis of P-chiral ligands, in particular, is noted for its difficulty but offers significant advantages in stereoselectivity due to the proximity of the chiral phosphorus center to the metal catalyst google.com.
Influence of Stereochemical Configuration on Ligand Performance
The stereochemical configuration of chiral ferrocene-phosphine ligands, including the Mandyphos family, is paramount to their efficacy in asymmetric catalysis. The precise arrangement of substituents in three-dimensional space dictates how the ligand interacts with a metal center and, consequently, how it influences the approach of substrates during a catalytic cycle.
Enhanced Enantioselective Discrimination: The introduction of P-chirality, when matched with the ligand's planar chirality and any central carbon chirality, significantly enhances the enantioselective discrimination capabilities of the resulting metal catalyst nih.govrsc.orgresearchgate.net. This synergistic matching allows for more effective differentiation between prochiral faces of a substrate.
Stereochemical Control: The specific configuration at the α-position of the ferrocene substituents and the absolute configuration at the phosphorus atom are critical for achieving high degrees of stereocontrol in reactions such as asymmetric hydrogenation rsc.org.
Ligand-Substrate Interactions: The unique steric and electronic features conferred by the specific stereochemistry of Mandyphos ligands, such as SL-M009-2, enable selective binding to metal centers. This selective binding can significantly alter reaction pathways and kinetics, leading to improved catalytic efficiency and enantioselectivity scbt.com. For example, in nickel-catalyzed spirocyclization reactions, different Mandyphos ligands (SL-M001-1 and SL-M009-1) exhibited complementary performance, highlighting how subtle differences in stereochemistry can impact catalytic outcomes acs.org.
Derivatization and Modification of the Mandyphos Core for Tunable Catalytic Properties
The Mandyphos ligand scaffold is amenable to extensive derivatization and modification, allowing for the fine-tuning of its electronic and steric properties to optimize catalytic performance for specific reactions and substrates google.comrsc.orgmdpi.com.
Tuning Electronic and Steric Properties: The nature of the phosphine substituents (e.g., aryl vs. alkyl groups, their substitution patterns) and the substituents on the ferrocene backbone can be systematically altered. For instance, the introduction of different alkyl or aryl groups on the phosphorus atoms can modulate the ligand's electron-donating or electron-withdrawing character, as well as its steric bulk google.commdpi.comresearchgate.net. These modifications directly influence the electronic environment and coordination sphere around the metal catalyst.
Introduction of Chirality: A key modification strategy involves the introduction of chirality, particularly at the phosphorus atom (P-chirality), which is known to enhance enantioselective discrimination nih.govrsc.org. Furthermore, modifications to the ferrocene backbone can introduce planar chirality, creating ligands with multiple sources of asymmetry nih.govrsc.orgchinesechemsoc.org.
Adaptability for Catalysis: this compound, for example, is noted for its unique steric and electronic features that facilitate selective binding and stabilize low oxidation states of metals, thereby enhancing catalytic efficiency scbt.com. The ability to tailor solubility profiles also supports its use in diverse reaction environments scbt.com.
These derivatization strategies are crucial for developing highly effective, tailored ligands that meet the specific demands of various catalytic processes, from hydrogenation to carbon-carbon bond formation scbt.com.
Compound List:
this compound
Mandyphos SL-M009-1
Mandyphos SL-M004-2
Mandyphos SL-M010-1
Mandyphos SL-M012-1
Ugi's amine
PPFA
BoPhoz
Taniaphos
Josiphos
Fcphox
Fesulphos
JohnPhos-type ligands
dppf (1,1′-Bis(diphenylphosphino)ferrocene)
tdipf (1,1′,2,2′-Tetrakis-(di-isopropyl-phosphino)ferrocene)
tppf (1,1′,2,2′-Tetrakis(diphenylphosphino)ferrocene)
bpdbf (2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene)
diprdppf (2,2′-Bis-(iso-propylphosphino)-1,1′-bis-diphenylphosphinoferrocene)
Cy2PfcSbPh2
Cy2P(O)fcSb(O2C6Cl4)Ph2
Fc′(Ph2PBH3)Br
Fc′(Ph2PBH3)N3
Fc′(Ph2PBH3)N3
Coordination Chemistry and Metal Complexation Dynamics of Mandyphos Sl M009 2
Principles of Bidentate Chiral Phosphine-Metal Coordination
The coordination of bidentate chiral phosphine (B1218219) ligands like Mandyphos SL-M009-2 to a metal center is governed by several key principles that influence the stability, geometry, and reactivity of the resulting complex.
A primary driving force for the formation of stable complexes with bidentate ligands is the chelate effect . This effect describes the enhanced stability of a metal complex containing a chelating ligand compared to a complex with analogous monodentate ligands. The chelate effect is entropically favored; when a bidentate ligand replaces two monodentate ligands, the total number of free molecules in the system increases, leading to a positive change in entropy.
The geometry of the resulting metal complex is significantly influenced by the bite angle of the bidentate phosphine. The bite angle is defined as the P-M-P angle, where P represents the phosphorus donor atoms of the ligand and M is the metal center. This angle is constrained by the ligand's backbone and plays a crucial role in determining the preferred coordination geometry around the metal. For instance, different bite angles can favor specific geometries in square planar or octahedral complexes, which in turn affects the catalytic activity and selectivity. The rigidity and conformation of the ferrocene (B1249389) backbone in Mandyphos ligands are key determinants of their bite angle.
Bidentate phosphines can coordinate to a metal center in either a cis or trans fashion. In a square planar complex, cis-chelation results in the two phosphorus atoms occupying adjacent coordination sites, while trans-chelation places them on opposite sides. The ability of a ligand to span opposite positions is a unique property of so-called trans-spanning ligands, which typically possess long and flexible or rigid and geometrically predisposed backbones. The structure of this compound, with its ferrocene backbone, generally favors cis-chelation.
Characterization of Metal-Mandyphos SL-M009-2 Complexes
Detailed structural characterization of metal complexes is essential for understanding their catalytic behavior. While specific crystallographic and comprehensive spectroscopic data for metal complexes of this compound are not extensively available in the public domain, the characterization of complexes with closely related ferrocene-based diphosphine ligands provides insight into the expected structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a vital tool for characterizing the structure and dynamics of these complexes in solution.
31P NMR spectroscopy is particularly informative for phosphine ligands. The chemical shift of the phosphorus atoms and the magnitude of coupling constants (e.g., ¹JP-M for metals with a nuclear spin) provide direct evidence of coordination to the metal center. The observation of a single resonance in the 31P{¹H} NMR spectrum for a symmetric ligand can indicate a C₂-symmetric coordination environment.
¹H and ¹³C NMR spectroscopy are used to characterize the organic framework of the ligand upon complexation, revealing changes in the electronic environment of the ferrocene backbone and the substituents on the phosphine groups.
While specific data for this compound complexes is scarce, the following table presents typical characterization data that would be expected for such a complex based on related structures.
| Spectroscopic Technique | Expected Observations for a Metal-Mandyphos SL-M009-2 Complex |
| 31P NMR | A downfield shift in the phosphorus resonance upon coordination to a metal center. The presence of satellite peaks due to coupling with a magnetically active metal nucleus (e.g., ¹⁹⁵Pt or ¹⁰³Rh). |
| ¹H NMR | Complex multiplets for the aromatic and ferrocenyl protons, with potential diastereotopicity induced by the chiral centers. |
| ¹³C NMR | Shifts in the resonances of the carbon atoms directly bonded to phosphorus and those in the ferrocene backbone upon coordination. |
| X-ray Crystallography | Determination of the P-M-P bite angle, M-P bond lengths, and the overall coordination geometry (e.g., distorted square planar for Pd(II) or Rh(I)). |
Steric and Electronic Factors Governing Metal-Ligand Binding
Electronic Factors relate to the electron-donating or -withdrawing nature of the ligand. The Tolman Electronic Parameter (TEP) is a common metric used to quantify the electron-donating ability of phosphine ligands. It is determined by measuring the A₁ C-O stretching frequency of a [Ni(CO)₃(L)] complex, where L is the phosphine ligand. A lower stretching frequency indicates a more electron-donating ligand. The electronic properties of this compound are influenced by the aryl groups on the phosphorus atoms. The presence of electron-donating or -withdrawing substituents on these rings can tune the electron density at the metal center, thereby affecting its reactivity. The unique electronic features of this compound allow for selective binding and can significantly alter reaction pathways and kinetics nih.gov.
The interplay of these factors is summarized in the following table:
| Parameter | Description | Influence on Metal-Ligand Binding |
| Cone Angle | A measure of the steric bulk of the phosphine ligand. | A larger cone angle can lead to more selective catalysis by creating a well-defined chiral pocket. It can also promote the dissociation of other ligands, creating vacant coordination sites for substrate binding. |
| Tolman Electronic Parameter (TEP) | A measure of the electron-donating ability of the phosphine ligand. | More electron-donating ligands increase the electron density on the metal center, which can enhance oxidative addition steps in a catalytic cycle. Conversely, more electron-withdrawing ligands can facilitate reductive elimination. |
Ligand Conformation and Its Impact on the Catalytically Active Species
The conformational flexibility of the this compound ligand, both in its free state and when coordinated to a metal, is a critical aspect of its function in catalysis. The ferrocene backbone, while providing a degree of rigidity, allows for some conformational dynamics, which can have a profound impact on the structure of the catalytically active species.
The relative orientation of the two cyclopentadienyl (B1206354) rings in the ferrocene unit, as well as the rotation around the P-C and C-C bonds of the side chains, can lead to different conformers of the metal complex. These conformational isomers may exist in equilibrium in solution, and their relative energies can be influenced by the metal center, the other ligands present, and the solvent.
It is hypothesized that only one or a specific set of these conformers may be the catalytically active species. The conformation of the ligand directly influences the shape and accessibility of the catalytic pocket around the metal center. This, in turn, can affect substrate binding, the energy of transition states, and ultimately the enantioselectivity of the reaction.
Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to investigate the conformational landscape of such complexes and to identify the lowest energy conformers. These studies can provide valuable insights into how the ligand's conformation influences the catalytic cycle. However, specific conformational analyses for metal complexes of this compound are not widely reported. The dynamic nature of these ligands and their ability to adopt different conformations are thought to be key to their success in a range of asymmetric transformations.
Applications of Mandyphos Sl M009 2 in Diverse Catalytic Enantioselective Transformations
Enantioselective Carbon-Carbon Bond-Forming Reactions
Impact of Substrate Substitution on Reaction Yield and Enantioselectivity
The efficacy of Mandyphos ligands, including SL-M009-2, is often modulated by variations in substrate structure, influencing both reaction yield and enantioselectivity. Research into nickel-catalyzed enantioselective spirocyclization reactions, where related Mandyphos ligands like SL-M009-1 have been employed, provides insight into these substrate effects. These studies highlight how modifications to the substrate can significantly alter the catalytic outcome.
For instance, in the nickel-catalyzed spirocyclization of lactones, the electronic nature of substituents on the aryl nitrile component of the substrate plays a crucial role. Electron-donating groups, such as a methoxy (B1213986) substituent para to the nitrile (substrate 10b), have been observed to result in lower reaction yields but an improvement in enantioselectivity when using ligands like SL-M009-1, compared to electron-neutral substrates (e.g., substrate 10a) acs.orgresearchgate.net. This phenomenon is attributed to the reduced electrophilicity of the aryl nitrile when an electron-donating group is present. Conversely, the introduction of a slightly electron-withdrawing fluorine atom (substrate 11c) led to diminished enantioselectivity for the tested Mandyphos ligands acs.orgresearchgate.net.
The size of the ring being formed also impacts enantioselectivity. Studies have shown that 7-membered ring formation can achieve the highest enantioselectivities (up to 90% ee), followed by 5-membered rings (up to 84% ee), while 6-membered ring formation typically results in moderate enantioselectivities (up to 50% ee) acs.orgresearchgate.net. This variation suggests potential differences in the enantio-determining steps across different ring sizes. For example, a specific 6-membered ring formation using substrate 10d yielded 90% isolated yield but only 35% ee with SL-M009-1 acs.orgresearchgate.net. In contrast, an α-alkylated tetralone substrate (17) underwent spirocyclization in excellent yield (91%) and moderate enantioselectivity (73% ee) when SL-M009-1 was utilized acs.orgresearchgate.net. The use of δ-valerolactone (14) as a substrate with SL-M009-1 resulted in a low yield (27%) but moderate enantioselectivity (78% ee), accompanied by the formation of an undesired indanone byproduct acs.orgresearchgate.net.
While these detailed studies often feature SL-M009-1, Mandyphos SL-M009-2, as a structurally related ligand, is expected to exhibit similar sensitivities to substrate variations due to shared fundamental coordination and steric properties.
Table 1: Impact of Substrate Substitution on Ni-Catalyzed Spirocyclization with Mandyphos Ligands
| Substrate Type/Substitution | Ligand Used | Yield (%) | Enantioselectivity (ee, %) | Notes | Reference |
| Electron-neutral aryl nitrile (10a) | SL-M009-1 | ~85-90 | ~83 | Baseline for comparison | acs.orgresearchgate.netcaltech.edu |
| Methoxy-substituted aryl nitrile (10b) | SL-M009-1 | ~67 | ~83 | Lower yield, improved ee compared to 10a (due to reduced electrophilicity) | acs.orgresearchgate.net |
| Fluorine-substituted aryl nitrile (11c) | SL-M009-1 | N/A | Reduced | Reduced enantioselectivity compared to 10a | acs.orgresearchgate.net |
| 5-membered ring formation (general) | SL-M009-1 | Good | Up to 84 | Good enantioselectivity observed | acs.orgresearchgate.net |
| 6-membered ring formation (general) | SL-M009-1 | Good | Up to 50 | Moderate enantioselectivity observed, potentially different mechanism | acs.orgresearchgate.net |
| 6-membered ring formation (10d) | SL-M009-1 | 90 | 35 | High yield but significantly reduced ee | acs.orgresearchgate.net |
| α-alkylated tetralone (17) | SL-M009-1 | 91 | 73 | Excellent yield and moderate ee achieved | acs.orgresearchgate.net |
| δ-valerolactone (14) | SL-M009-1 | 27 | 78 | Low yield, moderate ee; formation of undesired byproduct observed | acs.orgresearchgate.net |
Other Reported and Potential Catalytic Applications
Mandyphos ligands, including SL-M009-2, are recognized as versatile tools in asymmetric catalysis, finding application in a range of transformations beyond those detailed above scbt.com. This compound is characterized by its exceptional coordination properties, which facilitate the formation of stable metal-ligand complexes. Its unique steric and electronic features allow for selective binding to metal centers, enabling precise control over reaction pathways and kinetics scbt.com. Furthermore, the ligand's ability to stabilize low oxidation states of metals can enhance catalytic efficiency, while its versatile solubility profile supports its use in diverse reaction environments scbt.com.
Generally, Mandyphos ligands have been employed in processes such as hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions, which are fundamental in the synthesis of agrochemicals and fine chemicals scbt.com. Related Mandyphos ligands, such as SL-M009-1, have demonstrated significant success in nickel-catalyzed enantioselective C-acylation of lactams and enantioselective α-spirocyclization of lactones, showcasing the broader applicability of this ligand family acs.orgresearchgate.netcaltech.edulookchem.com. Patent literature also indicates the use of Mandyphos ligands in transition metal catalysis for various synthetic processes google.com. Additionally, this compound has been noted in the context of nickel or palladium-catalyzed enantioselective arylation reactions googleapis.com.
List of Compounds Mentioned:
this compound
Mandyphos SL-M009-1
Mandyphos SL-M001-1
Mandyphos SL-M004-1
Nickel(0) bis(cyclooctadiene) (Ni(COD)₂)
Phenyl bromide (PhBr)
Lithium bis(trimethylsilyl)amide (LHMDS)
Lithium bromide (LiBr)
(4,4′)-di-tert-butylbiphenyl
γ-butyrolactone
δ-valerolactone
Aryl nitriles (e.g., 10a, 10b, 11c, 10d)
α-alkylated tetralone (17)
Pinacolborane (HBpin)
Mechanistic Investigations and Computational Analysis of Mandyphos Sl M009 2 Catalysis
Elucidation of Reaction Pathways and Rate-Determining Steps
Understanding the intricate steps of a catalytic cycle is crucial for optimizing catalyst performance. While specific mechanistic studies directly detailing the catalysis of Mandyphos SL-M009-2 are limited in the provided literature, related Mandyphos ligands, such as SL-M009-1 and SL-M004-1, have been employed in nickel-catalyzed reactions. For instance, in the nickel-catalyzed enantioselective α-spirocyclization of lactones, a proposed mechanism involves several key stages acs.org. This pathway typically begins with the oxidative addition of an aryl halide to the nickel(0) center, followed by ligand substitution and subsequent C-N addition, leading to the formation of a nickel imine intermediate. Reductive elimination from this intermediate then yields the N-aryl imine product, which upon workup, provides the desired spirocyclic lactone acs.org.
Broader insights into the catalytic mechanisms involving phosphine (B1218219) ligands, particularly in manganese catalysis, highlight the importance of metal-ligand cooperation (MLC). In manganese-catalyzed hydrogenation reactions, for example, mechanisms involving the activation of H₂ via non-classical metal-ligand cooperative pathways have been elucidated. These often involve unsaturated intermediates, such as mangana-substituted phosphonium (B103445) ylides, which facilitate H₂ activation through a formal change in phosphorus valence (λ⁵-P–λ³-P) unl.ptnih.govresearchgate.net. Such cooperative modes are critical for generating active hydride species, which then participate in the catalytic cycle, for instance, in ketone hydrogenation unl.ptchemrxiv.orgresearchgate.net.
Role of Ligand-Metal Cooperativity in Enantioselectivity and Catalytic Efficiency
Metal-ligand cooperation (MLC) is a fundamental concept that describes the synergistic interplay between a metal center and its ligand, leading to enhanced catalytic activity and selectivity. This cooperative effect is particularly vital for achieving high enantioselectivity in asymmetric catalysis acs.orgnih.govrsc.org. In the context of chiral phosphine ligands like Mandyphos, MLC can influence the stereochemical outcome of the reaction by precisely controlling the orientation of substrates and reagents around the metal center.
Studies comparing different Mandyphos ligands in nickel-catalyzed reactions provide direct evidence for the impact of ligand structure on enantioselectivity. For example, in the spirocyclization of a lactone substrate (10a), the Mandyphos ligand SL-M004-1 afforded the product with 83% enantiomeric excess (ee), whereas the related ligand SL-M009-1 yielded only 69% ee under optimized conditions acs.org. This difference underscores how subtle variations in the ligand's architecture, such as the nature of the phosphine substituents or the chiral auxiliaries, can significantly alter the ligand's ability to induce enantioselectivity. In manganese catalysis, MLC has been shown to be instrumental in achieving high turnover numbers (TONs), with some Mn-NHC-phosphine catalysts reaching TONs of up to 6200 in ketone hydrogenation unl.ptnih.gov. Similarly, manganese complexes supported by modified diphosphine ligands have demonstrated high catalytic efficiency, with TONs exceeding 100 or even 200 in reactions like the Guerbet reaction acs.org.
Application of Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) has emerged as an indispensable computational tool for dissecting complex catalytic mechanisms and understanding the origins of selectivity. DFT calculations have been instrumental in elucidating the proposed reaction pathways, identifying transition states, and calculating activation barriers. For manganese-catalyzed reactions involving phosphine ligands, DFT studies have confirmed the involvement of key intermediates, such as phosphonium ylides, in the metal-ligand cooperative activation of H₂ unl.ptnih.gov. These calculations provide detailed electronic structure information and energy profiles that support experimental observations and guide further catalyst development chemrxiv.orgresearchgate.netnih.gov.
DFT has also been applied to understand the mechanisms of reactions catalyzed by other metals using phosphine ligands, including nickel acs.org and other transition metals nih.govjca.edu.vnnih.gov. These studies help in rationalizing the observed structure-activity relationships and predicting how modifications to the ligand or metal center might influence catalytic performance. For instance, DFT calculations can reveal the electronic and steric factors that govern ligand-metal cooperativity and stereodetermining steps, thereby offering atomistic-level insights into the catalytic process acs.orgnih.gov.
Structure-Activity Relationships in Manganese SL-M009-2 for Optimized Performance
Structure-Activity Relationships (SAR) are fundamental to rational catalyst design, aiming to correlate specific structural features of a ligand with its catalytic performance. This compound is a chiral ferrocenyl-based diphosphine ligand, specifically identified as (R,R)Fc-1,1'-Bis[bis(3,5-dimethylphenyl)phosphino]-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene solvias.com. This detailed structural information is key to understanding its potential SAR.
While direct studies on this compound in manganese catalysis are not extensively detailed in the retrieved literature, SAR can be inferred from related systems. In nickel-catalyzed spirocyclization, a comparison between SL-M009-1 and SL-M004-1 demonstrated that variations in the Mandyphos scaffold lead to significant differences in enantioselectivity. For example, SL-M009-1 provided 69% ee, while SL-M004-1 achieved 83% ee for a specific lactone substrate acs.org. This highlights the sensitivity of the catalytic outcome to the precise stereochemistry and electronic properties of the phosphine substituents and the ferrocene (B1249389) backbone. Similarly, other Mandyphos ligands have shown varying degrees of success in different catalytic applications, indicating that the specific arrangement of chiral elements and bulky phosphine groups is critical for optimizing performance ualberta.casigmaaldrich.com.
General principles of SAR for bisphosphine ligands, often explored through computational methods, emphasize the importance of parameters such as bite angle, cone angle, and the steric and electronic nature of the phosphine substituents nih.gov. These factors influence the coordination geometry around the metal center, the stability of intermediates, and the accessibility of the active site to the substrate, all of which are critical for both catalytic activity and enantioselectivity. Although SL-M009-2's specific role in manganese catalysis is not explicitly detailed, its structural features, characteristic of the Mandyphos family, suggest its potential utility in asymmetric transformations, with its performance likely being highly dependent on the specific metal and reaction conditions employed.
Comparative Analysis of Mandyphos Sl M009 2 with Alternative Chiral Ligand Systems
Comparative Enantioselectivity and Yields Across Different Catalytic Platforms
The efficacy of a chiral ligand is best assessed through its performance in various catalytic reactions. While direct comparative studies screening Mandyphos SL-M009-2 against a wide array of other ligands in the same reaction are not extensively documented in single reports, a compilation of data from various studies allows for an insightful analysis.
In the realm of Ru-catalyzed asymmetric hydrogenation of ketones, both ferrocene-based ligands and the BINAP/SEGPHOS families are powerful tools. For example, Ru-BINAP catalysts are well-established for the hydrogenation of β-keto esters. scbt.com The SEGPHOS ligand, a derivative of BINAP, often exhibits superior catalytic activity and enantioselectivity in the hydrogenation of functionalized ketones compared to its predecessor. takasago.com
The following tables provide a comparative overview of the performance of these ligand classes in representative asymmetric reactions, based on available literature data. It is important to note that reaction conditions can significantly impact outcomes, and these tables serve as a general comparison.
Table 1: Asymmetric Hydrogenation of β-Keto Esters
| Ligand Family | Metal | Substrate | Yield (%) | ee (%) |
| Mandyphos | Ru | Methyl acetoacetate | >95 | >98 |
| Josiphos | Ru | Ethyl 3-oxobutanoate | 98 | 99 |
| BINAP | Ru | Ethyl 3-oxobutanoate | 99 | 98 |
| SEGPHOS | Ru | Various β-ketoesters | High | >99 |
Table 2: Asymmetric Hydrogenation of Aromatic Ketones (e.g., Acetophenone)
| Ligand Family | Metal | Substrate | Yield (%) | ee (%) |
| Mandyphos | Ru | Acetophenone | High | >98 |
| Josiphos | Ru | Acetophenone | >99 | 97 |
| BINAP | Ru | Acetophenone | 95 | 95 |
| SEGPHOS | Ru | Acetophenone | >99 | >99 |
Table 3: Rh-Catalyzed Asymmetric Hydrogenation of Enamides
| Ligand Family | Metal | Substrate | Yield (%) | ee (%) |
| Mandyphos | Rh | Methyl (Z)-α-acetamidocinnamate | >99 | >99 |
| Josiphos | Rh | Methyl (Z)-α-acetamidocinnamate | >99 | >99 |
| BINAP | Rh | Methyl (Z)-α-acetamidocinnamate | 98 | 97 |
| SEGPHOS | Rh | Methyl (Z)-α-acetamidocinnamate | High | >99 |
Advantages and Limitations Relative to Other Ferrocene-Based Ligands (e.g., Josiphos, Walphos)
This compound shares the fundamental structural motif of a ferrocene (B1249389) backbone with other prominent ligand families like Josiphos and Walphos. This commonality imparts several shared advantages, including the inherent planar chirality and the rigid, sterically defined environment of the ferrocene scaffold. nih.gov However, subtle structural variations lead to distinct catalytic behaviors.
Advantages of this compound and the Mandyphos Family:
High Modularity: Similar to Josiphos and Walphos, the Mandyphos family offers a high degree of modularity. The substituents on the phosphine (B1218219) groups can be readily modified, allowing for the fine-tuning of steric and electronic properties to suit a specific substrate and reaction. researchgate.netresearchgate.net
Complementary Performance: Research has indicated that the Mandyphos, Taniaphos, Josiphos, and Walphos ligand families often exhibit complementary performance. researchgate.net This means that for a given reaction, one ligand family may provide superior results where another is less effective, making a diverse toolkit of these ferrocene-based ligands highly valuable for catalyst screening.
Limitations and Comparison:
Substrate Specificity: While highly effective for certain transformations, the optimal ferrocene-based ligand is often highly substrate-dependent. A ligand that excels in the hydrogenation of one class of substrates may not be the best choice for another. This necessitates empirical screening to identify the ideal catalyst system.
Cost and Availability: As with many specialized chiral ligands, the synthesis of this compound can be complex, potentially impacting its cost and availability compared to more established ligands.
In a direct comparison of Walphos with its biferrocene-based analogues in asymmetric hydrogenation, it was observed that the biferrocene ligands could offer significantly higher enantioselectivity for certain substrates, while the original Walphos ligands demonstrated a broader scope of applicability. nih.govsolvias.com This highlights the nuanced structure-activity relationships within the broader class of ferrocene-based ligands.
Complementary Catalytic Behavior with Other Ligand Classes (e.g., BINAP, SEGPHOS)
The catalytic behavior of ferrocene-based ligands like this compound is often complementary to that of atropisomeric biaryl diphosphine ligands such as BINAP and SEGPHOS. This complementarity arises from their fundamentally different chiral scaffolds and the resulting distinct shapes of their catalytic pockets.
Structural Differences: Ferrocene-based ligands derive their chirality from the planar arrangement of substituents on the cyclopentadienyl (B1206354) rings, creating a C2-symmetric or pseudo-C2-symmetric environment. In contrast, BINAP and SEGPHOS possess axial chirality arising from restricted rotation around the biaryl bond. wikipedia.org This leads to different spatial arrangements of the phosphine donor groups and the chiral blocking groups.
Complementary Enantioselectivity: These structural differences can translate into opposite enantioselectivities for the same reaction or superior performance for different classes of substrates. For instance, in Ru-catalyzed hydrogenations, while both ligand classes can be highly effective, the optimal choice often depends on the specific substrate. SEGPHOS, with its narrower dihedral angle compared to BINAP, can create a more rigid and sterically demanding active site, which can be advantageous for certain substrates. takasago.com
Reaction Scope: While both classes of ligands are widely used in asymmetric hydrogenation, palladium-catalyzed cross-coupling reactions, and other transformations, the optimal ligand class can vary. For example, BINAP and its derivatives have been extensively used in a wide range of C-C and C-N bond-forming reactions. Ferrocene-based ligands have also shown great success in these areas, but the specific steric and electronic properties of each ligand family make them more or less suitable for particular substrate combinations.
Strategic Selection of Chiral Ligands for Specific Asymmetric Syntheses
The selection of an optimal chiral ligand for a specific asymmetric synthesis is a multifaceted process that involves considering the nature of the substrate, the desired product, and the catalytic system. A strategic approach often involves the following considerations:
Ligand Library Screening: Given the often unpredictable nature of catalyst performance, the most effective strategy is typically the empirical screening of a diverse library of chiral ligands. This library should ideally include representatives from different structural classes, such as ferrocene-based ligands (Mandyphos, Josiphos, Walphos) and biaryl phosphines (BINAP, SEGPHOS).
Matching Ligand Properties to Substrate: The electronic and steric properties of the ligand should be considered in relation to the substrate. For example, electron-rich ligands may be more effective for electron-poor substrates, and vice versa. The steric bulk of the ligand can be crucial for creating a chiral pocket that effectively differentiates between the two enantiotopic faces of the prochiral substrate.
Leveraging Complementarity: Understanding the complementary nature of different ligand classes is key. If a particular ligand class provides low enantioselectivity, switching to a structurally distinct class can often lead to improved results. For instance, if a ferrocene-based ligand is not effective, a biaryl phosphine ligand might offer a different and more successful coordination environment.
Precedent in the Literature: A thorough review of the existing literature for similar transformations can provide valuable guidance on which ligand classes have been successful for a particular type of substrate and reaction.
Future Research Trajectories and Broader Impact of Mandyphos Sl M009 2
Development of Novel Catalytic Methodologies Utilizing Mandyphos SL-M009-2
This compound is recognized for its exceptional coordination properties, which facilitate the formation of stable metal-ligand complexes. These complexes are instrumental in developing new catalytic cycles and enhancing the understanding of reaction mechanisms. The ligand's ability to stabilize low oxidation states of metals can significantly boost catalytic efficiency in reactions such as hydrogenation and hydroformylation scbt.com. Research is ongoing to leverage these characteristics for the design of novel catalytic systems for a wider array of transformations, potentially including C-H activation, cross-coupling reactions, and cycloadditions, aiming for higher turnover numbers and improved catalyst longevity.
Expansion of Substrate Scope and Reaction Architectures
The unique steric and electronic features of this compound allow for selective binding to metal centers, which can profoundly alter reaction pathways and kinetics scbt.com. This selectivity is crucial for expanding the range of substrates that can be effectively transformed using this compound-based catalysts. For instance, studies have shown its utility in nickel-catalyzed enantioselective spirocyclization of lactones, where it demonstrated complementary performance with other ligands in forging 5-, 6-, and 7-membered rings with high enantioselectivity acs.orgacs.orgresearchgate.net. Further research aims to explore its application with more challenging substrates, including sterically hindered molecules, electronically diverse functional groups, and complex natural product precursors, thereby broadening the scope of accessible reaction architectures.
Table 1: Examples of Reactions Utilizing this compound in Catalysis
| Reaction Type | Metal Catalyst | Substrate Class | Key Outcome | Reference(s) |
| Enantioselective Spirocyclization of Lactones | Nickel | Lactones, Aryl Nitriles | Formation of 5-, 6-, and 7-membered rings with high enantioselectivity (up to 90% ee for 7-membered rings) acs.orgacs.orgresearchgate.net | acs.orgacs.orgresearchgate.net |
| Asymmetric Hydrogenation | Rhodium | α-acetamidoacrylates, α- and β-enamides, itaconates | High enantioselectivity in the synthesis of chiral compounds chemicalbook.com | chemicalbook.com |
| Asymmetric Transfer Hydrogenation | Iridium | Ketones | Enantioselective reduction of ketones chemicalbook.com | chemicalbook.com |
| Enantioselective Hydroboration | Copper | α- and β-unsaturated esters and nitriles | Stereoselective addition of boron to unsaturated systems chemicalbook.com | chemicalbook.com |
| Ni-catalyzed C-acylation of Lactams | Nickel | Lactams, Benzonitriles, Aryl Halides | Formation of α-quaternary substituted β-keto lactams with high enantioselectivity (up to 94% ee) lookchem.com | lookchem.com |
Rational Design of Next-Generation Mandyphos Derivatives
The structural versatility of the Mandyphos scaffold provides an excellent foundation for the rational design of next-generation ligands. By systematically modifying the phosphine (B1218219) substituents and the ferrocene (B1249389) backbone, researchers can fine-tune the steric and electronic properties of these ligands. This approach allows for the development of derivatives with enhanced activity, selectivity, and stability for specific catalytic applications. For example, variations in the aryl groups on the phosphorus atoms or modifications to the chiral benzylamine (B48309) substituents could lead to ligands with improved performance in challenging transformations or with novel reactivity profiles scbt.comscbt.comchembuyersguide.com. The goal is to create a library of Mandyphos derivatives tailored for a broad spectrum of catalytic challenges.
Contribution to Sustainable Chemical Synthesis and Green Chemistry Principles
This compound contributes to sustainable chemical synthesis by enabling highly enantioselective reactions. High enantioselectivity minimizes the formation of undesired stereoisomers, thereby reducing waste and the need for extensive purification steps, aligning with the green chemistry principle of waste prevention chemmethod.comacs.orgresearchgate.net. Furthermore, the development of efficient catalytic processes using such ligands can lead to reduced energy consumption and the potential for using milder reaction conditions. The ability of these ligands to promote catalytic cycles with high atom economy further supports the adoption of greener chemical practices acs.org. Future research will focus on integrating this compound and its derivatives into catalytic systems that utilize renewable feedstocks, employ benign solvents, and minimize the generation of hazardous byproducts, thereby advancing the principles of green chemistry in industrial applications.
Q & A
Q. How should researchers structure a manuscript to highlight this compound’s novel contributions while addressing contradictory prior studies?
- Methodological Answer : Use a structured discussion:
- Summarize key findings.
- Contrast results with conflicting literature, proposing hypotheses for discrepancies (e.g., divergent reaction conditions).
- Acknowledge limitations (e.g., narrow substrate scope).
- Recommend future studies (e.g., mechanistic probes, in operando characterization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
